3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester 3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 887593-63-7
VCID: VC16695687
InChI: InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol

3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.: 887593-63-7

Cat. No.: VC16695687

Molecular Formula: C14H18ClNO4S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester - 887593-63-7

Specification

CAS No. 887593-63-7
Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
IUPAC Name tert-butyl 3-(4-chlorophenyl)sulfonylazetidine-1-carboxylate
Standard InChI InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Standard InChI Key DNASMWKSWALNLE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 3-(4-chlorophenyl)sulfonylazetidine-1-carboxylate, reflects its three primary components:

  • A four-membered azetidine ring.

  • A 4-chlorobenzenesulfonyl group at the 3-position.

  • A tert-butyl ester at the 1-position.

Key identifiers include:

PropertyValue
CAS No.887593-63-7
Molecular FormulaC14H18ClNO4S\text{C}_{14}\text{H}_{18}\text{ClNO}_{4}\text{S}
Molecular Weight331.8 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChI KeyDNASMWKSWALNLE-UHFFFAOYSA-N

The tert-butyl ester enhances steric protection and solubility in organic solvents, while the sulfonyl group contributes to electrophilic reactivity.

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, the canonical SMILES and InChIKey suggest distinct spectroscopic signatures. For instance, the sulfonyl group (SO2\text{SO}_2) typically exhibits strong IR absorption near 1350–1160 cm1^{-1}.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(4-Chloro-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves two primary steps:

  • Sulfonylation of Azetidine:
    Azetidine reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-(4-chlorobenzenesulfonyl)azetidine.

  • Esterification with tert-Butyl Alcohol:
    The intermediate undergoes esterification using tert-butyl alcohol and a coupling agent (e.g., DCC/DMAP) to yield the final product.

Microwave-assisted synthesis may optimize reaction efficiency, reducing byproducts and reaction time.

Industrial Availability

As of 2025, the compound is listed as discontinued by Cymitquimica but remains available through specialized suppliers like VulcanChem and Evitachem for research purposes.

Physicochemical Properties

Stability and Solubility

The tert-butyl ester confers stability against hydrolysis under acidic conditions, making the compound suitable for long-term storage. Preliminary solubility data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

Applications in Scientific Research

Medicinal Chemistry

Azetidine derivatives are explored for their bioactivity, particularly as enzyme inhibitors. This compound’s sulfonyl group may interact with catalytic residues in soluble epoxide hydrolase (sEH), a target for inflammatory and cardiovascular diseases.

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